
N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide is a complex organic compound that features a thiazole ring, a pyrazine ring, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyrazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For instance, the thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize impurities. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
科学的研究の応用
N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
作用機序
The mechanism of action of N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide involves its interaction with specific molecular targets. The thiazole and pyrazine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-(6-((5-methylthiazol-2-YL)amino)pyrazin-2-YL)piperidine-1-sulfonamide
- This compound
Uniqueness
Compared to other similar compounds, this compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and industrial processes .
特性
分子式 |
C15H22N6O2S2 |
|---|---|
分子量 |
382.5 g/mol |
IUPAC名 |
N,N-dimethyl-4-[6-[(5-methyl-1,3-thiazol-2-yl)amino]pyrazin-2-yl]piperidine-1-sulfonamide |
InChI |
InChI=1S/C15H22N6O2S2/c1-11-8-17-15(24-11)19-14-10-16-9-13(18-14)12-4-6-21(7-5-12)25(22,23)20(2)3/h8-10,12H,4-7H2,1-3H3,(H,17,18,19) |
InChIキー |
FGZYNZWSAGXAPU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC2=NC(=CN=C2)C3CCN(CC3)S(=O)(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxylic acid](/img/structure/B15236757.png)

![(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236782.png)
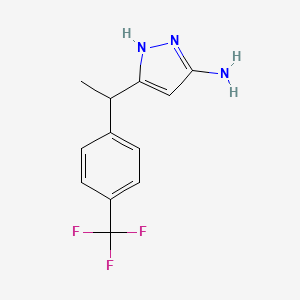
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)
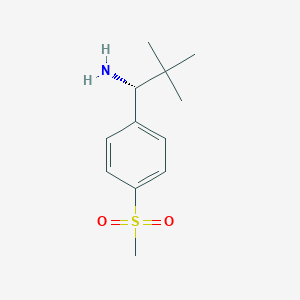
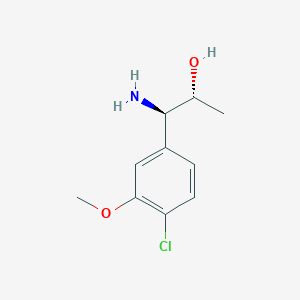
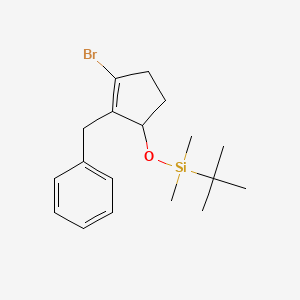

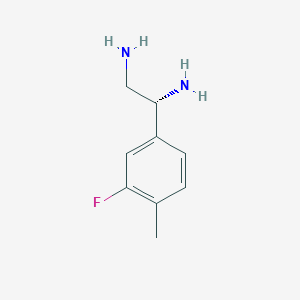


![2-(6-Chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236848.png)
